Phosphine-biotin

Overview

Description

Phosphine-biotin is a labeling reagent that selectively reacts with azido groups on modified proteins through the Staudinger ligation reaction . Modified proteins can be detected using common avidin-based biochemical techniques in whole cells or by blotting experiments following SDS-PAGE .

Synthesis Analysis

Phosphine originates from the biochemical stage of functional bacteria that synthesize pyruvate . Stirring the aggregated bacterial mass and supplying pure hydrogen could lead to an increase of 40 and 44% phosphine production, respectively . Phosphine was produced when bacterial cells agglomerated in the reactor .

Molecular Structure Analysis

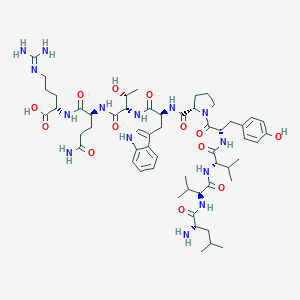

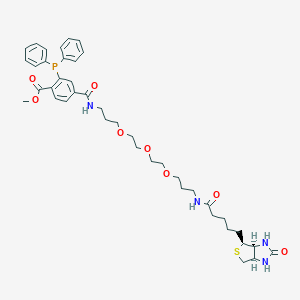

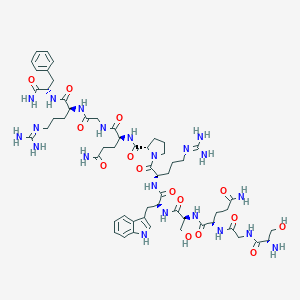

The formal name of Phosphine-biotin is 2-(diphenylphosphino)-4-[21-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1,17-dioxo-6,9,12-trioxa-2,16-diazaheneicos-1-yl]-benzoic acid, methyl ester . Its molecular formula is C41H53N4O8PS and its formula weight is 792.9 .

Chemical Reactions Analysis

The Staudinger ligation reaction forms an amide bond by coupling of an azide and a specifically engineered triarylphosphine . Azides installed within cell surface glycoconjugates by metabolism of a synthetic azidosugar were reacted with a biotinylated tri-arylphosphine to produce stable cell-surface adducts .

Physical And Chemical Properties Analysis

Scientific Research Applications

Chemical Biology and Bioorthogonal Labeling

Phosphine-biotin is a powerful tool for bioorthogonal labeling. It selectively reacts with azido groups on modified proteins through the Staudinger ligation reaction . This property allows researchers to label proteins in whole cells or perform blotting experiments following SDS-PAGE. By coupling Phosphine-biotin with azide-containing molecules, scientists can visualize and study protein interactions and post-translational modifications.

Protein-Protein Interactions and Affinity Purification

When combined with azide labeling strategies, Phosphine-biotin enables the detection and affinity purification of protein interactions. Streptavidin probes or streptavidin agarose resins can be used to capture proteins labeled with Phosphine-biotin . Researchers can study protein complexes, identify binding partners, and explore cellular pathways by leveraging this technique.

Cell Surface Engineering

Phosphine-biotin has been employed for cell surface engineering. By reacting with cell surface azides, it allows for the specific localization of biotin on cell membranes. However, it’s essential to consider potential nonspecific acylation of cell surface amines when using this method . Researchers interested in modifying cell surfaces for various applications can explore the utility of Phosphine-biotin in this context.

Biotinylation of Azide-Containing Molecules

Phosphine-biotin serves as a versatile biotinylation reagent for labeling azide-containing molecules. Whether targeting proteins, nucleic acids, or other biomolecules, this compound facilitates specific and efficient biotin tagging. Researchers can use it for affinity purification, pull-down assays, and tracking cellular processes .

Mechanism of Action

Target of Action

Phosphine-biotin is a labeling reagent that selectively reacts with azido groups on modified proteins . These azido groups serve as the primary targets for phosphine-biotin.

Mode of Action

The mode of action of phosphine-biotin involves a specific crosslinking reaction known as the Staudinger ligation . In this reaction, the phosphine group in phosphine-biotin reacts with an azide to produce an aza-ylide intermediate. This intermediate is then trapped to form a stable, covalent amide bond . This reaction is chemoselective, meaning it only occurs between the phosphine and azide groups, resulting in minimal background and few artifacts .

Biochemical Pathways

The Staudinger ligation reaction involving phosphine-biotin and azido groups does not directly affect any specific biochemical pathways. Instead, it provides a method for labeling and detecting modified proteins within various biochemical pathways. The labeled proteins can then be studied using common avidin-based biochemical techniques .

Pharmacokinetics

It’s known that reactions with phosphines and azides are more efficient at high concentrations and temperatures (ie, 23-37°C) .

Result of Action

The result of the Staudinger ligation reaction is the formation of a stable, covalent amide bond between the phosphine-biotin and the azido group on the modified protein . This allows for the specific labeling and subsequent detection of the modified protein .

Action Environment

The efficiency of the Staudinger ligation reaction can be influenced by several environmental factors. For instance, reducing agents in reaction buffers can interfere with azide stability . Additionally, the reaction is more efficient at higher concentrations and temperatures .

Safety and Hazards

Phosphine is a colorless, flammable, and explosive gas at room temperature that smells like garlic or decaying fish . Exposure to phosphine may cause nausea, vomiting, stomach pain, diarrhea, thirst, muscle pain, difficulty breathing, and fluid in the lungs . Higher exposures and long-term exposure may cause serious harm .

Future Directions

Phosphine-biotin has been used successfully in conjunction with DAz-1 or DAz-2 to label and detect sulfenic acid sites in proteins . The tremendous selectivity of the transformation should permit its execution within a cell’s interior, offering new possibilities for probing intracellular interactions .

properties

IUPAC Name |

methyl 4-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylcarbamoyl]-2-diphenylphosphanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H53N4O8PS/c1-50-40(48)33-19-18-30(28-35(33)54(31-12-4-2-5-13-31)32-14-6-3-7-15-32)39(47)43-21-11-23-52-25-27-53-26-24-51-22-10-20-42-37(46)17-9-8-16-36-38-34(29-55-36)44-41(49)45-38/h2-7,12-15,18-19,28,34,36,38H,8-11,16-17,20-27,29H2,1H3,(H,42,46)(H,43,47)(H2,44,45,49)/t34-,36-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJATKZPSPFIQY-CELQPYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H53N4O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphine-biotin | |

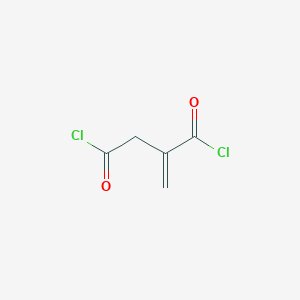

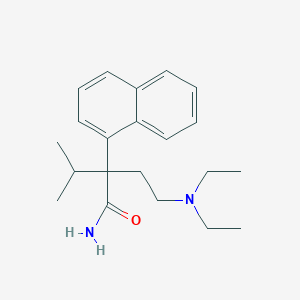

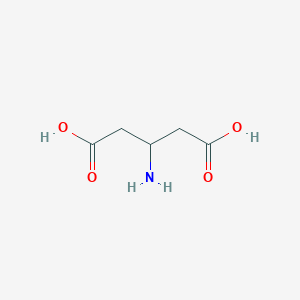

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does phosphine-biotin specifically target fatty-acylated proteins?

A1: Phosphine-biotin itself doesn't directly target fatty-acylated proteins. The targeting strategy involves two steps:

- Metabolic Incorporation: Researchers first introduce ω-azido-fatty acids into cells. These fatty acid analogs are then incorporated into proteins through the natural fatty-acylation machinery within the cell [, ].

- Biotinylation via Staudinger Ligation: Phosphine-biotin is then introduced. It reacts specifically with the azide group (-N3) present on the incorporated ω-azido-fatty acid via Staudinger ligation. This reaction forms a stable amide bond, effectively attaching biotin to the fatty-acylated protein [, ].

Q2: What are the advantages of using phosphine-biotin and azido-fatty acids over traditional radioactive methods for studying fatty-acylation?

A2: This approach offers several advantages over traditional radioactive methods:

- Non-radioactive: It eliminates the hazards and handling complexities associated with radioactivity [, ].

- Increased Sensitivity: The biotin tag enables detection with high sensitivity using widely available streptavidin-based systems (e.g., streptavidin blotting) [, ].

- Versatility: By varying the chain length of the ω-azido-fatty acid, researchers can target and study different types of fatty-acylation, such as N-myristoylation or S-palmitoylation [].

Q3: Can you provide an example of how phosphine-biotin has been used in research to study N-myristoylation?

A: Researchers developed an ELISA-based assay to measure the activity of N-myristoyltransferase (NMT) using phosphine-biotin []. Here's a simplified breakdown:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)

![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)

![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)